molecular formula C18H22FN3O2 B7635605 1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea

1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea

Cat. No. B7635605
M. Wt: 331.4 g/mol
InChI Key: LUCKJUXMIGJQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the research literature.

Mechanism of Action

The mechanism of action of compound X is not yet fully understood. However, it is believed to work by inhibiting the activity of a protein known as cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division. By inhibiting CDK4, compound X is able to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, compound X has also been shown to have a range of other biochemical and physiological effects. For example, studies have shown that it is able to reduce inflammation and oxidative stress, which may make it useful in the treatment of conditions such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using compound X is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several potential future directions for research on compound X. One area of interest is in the development of more potent and selective inhibitors of CDK4, which could have even greater efficacy in the treatment of cancer. Additionally, further studies are needed to better understand the biochemical and physiological effects of compound X, which could lead to the development of new treatments for a range of different diseases.

Synthesis Methods

The synthesis of compound X involves several steps, including the reaction of 2-fluoroanisole with tert-butyl magnesium chloride to form a Grignard reagent, which is then reacted with 3,3-dimethyl-1-bromobutane to form the corresponding tertiary alcohol. This alcohol is then reacted with pyridine-4-carboxylic acid to form the desired urea derivative.

Scientific Research Applications

Compound X has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound X is able to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-[1-(2-fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-18(2,3)16(12-24-15-7-5-4-6-14(15)19)22-17(23)21-13-8-10-20-11-9-13/h4-11,16H,12H2,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCKJUXMIGJQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(COC1=CC=CC=C1F)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea

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